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molecular formula C8H16ClNO2 B3050182 Methyl 2-(piperidin-2-yl)acetate hydrochloride CAS No. 24153-01-3

Methyl 2-(piperidin-2-yl)acetate hydrochloride

Cat. No. B3050182
M. Wt: 193.67 g/mol
InChI Key: KGLWWMPBPHRIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278319B2

Procedure details

Thionyl chloride (5.5 ml, 75 mmol) was added to a solution of 2-carboxymethylpiperidine-1-carboxylic acid tert-butyl ester (6 g, 25 mmol) in methanol (60 ml) while stirring and the mixture was then refluxed for 16 h. The solvent was removed under vacuum and the crude product used in the next stage without purification. Yield: 90%
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.C(OC([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[CH2:18][C:19]([OH:21])=[O:20])=O)(C)(C)C.[CH3:22]O>>[ClH:3].[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product used in the next stage without purification

Outcomes

Product
Name
Type
Smiles
Cl.N1C(CCCC1)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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